![molecular formula C8H3NO5S B13702737 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13702737.png)
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde
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Overview
Description
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde is a chemical compound with the molecular formula C8H3NO5S and a molecular weight of 225.18 g/mol . This compound is characterized by the presence of a nitro group, a thioxo group, and a dioxole ring structure, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde typically involves multi-step organic reactions. . The reaction conditions often require specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure efficiency and yield.
Chemical Reactions Analysis
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological targets and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the thioxo and dioxole groups can interact with various biological molecules. These interactions can lead to changes in cellular processes and functions, making the compound valuable for research into its effects on different biological systems .
Comparison with Similar Compounds
Similar compounds to 7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde include:
6-Nitrobenzo[d][1,3]dioxole-5-carbaldehyde: This compound has a similar dioxole ring structure but differs in the position of the nitro group.
2-Nitro-4,5-methylenedioxybenzaldehyde: Another compound with a dioxole ring, but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
7-Nitro-2-thioxobenzo[d][1,3]dioxole-5-carbaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
This compound has the following chemical structure:
- Molecular Formula : C₈H₄O₃S
- Molecular Weight : 180.18 g/mol
The synthesis of this compound typically involves multi-step reactions that incorporate nitro and thioxo functionalities into a benzo[d][1,3]dioxole framework. The specific synthetic routes can vary, but they often include reactions such as nitration, oxidation, and condensation.
Research indicates that 7-nitro derivatives exhibit significant biological activity, particularly as inhibitors of glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxifying harmful compounds and are implicated in drug resistance in cancer cells. The interaction of 7-nitro compounds with GSTs can lead to apoptosis in tumor cells by disrupting critical protein complexes.
- Apoptosis Induction : Studies have shown that submicromolar concentrations of related nitro compounds can trigger apoptosis in various human tumor cell lines by dissociating the JNK.GSTP1-1 complex .
- Inhibition of Tumor Growth : The compound has been explored for its potential as an anticancer agent due to its ability to inhibit key enzymatic pathways involved in tumor progression.
Case Studies and Research Findings
Several studies have documented the biological effects of 7-nitro derivatives:
- A study demonstrated that a closely related compound, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), acts as a suicide inhibitor for GSTs, leading to significant apoptosis in cancer cells .
- Another investigation highlighted the role of lysine acetyltransferases (KATs) in cancer biology and suggested that similar compounds could modulate KAT activity, impacting tumor growth and response to therapy .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C8H3NO5S |
---|---|
Molecular Weight |
225.18 g/mol |
IUPAC Name |
7-nitro-2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H3NO5S/c10-3-4-1-5(9(11)12)7-6(2-4)13-8(15)14-7/h1-3H |
InChI Key |
PIVWNWRSPLQTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])OC(=S)O2)C=O |
Origin of Product |
United States |
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